benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate

Agrochemical synthesis Quinazolinone fungicides Protecting group strategy

Sourcing (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid derivatives for multi-step synthesis often demands orthogonal carboxyl protection incompatible with free acid forms. This benzyl ester provides a hydrogenolytically cleavable latent acid, enabling transformations (e.g., electrophilic substitution, oxidation) on the quinazolinone core before quantitative deprotection. • Orthogonal deprotection: Selective hydrogenolysis (H₂/Pd-C) liberates the free acid for TBTU-mediated hydrazide coupling per CN110746363A. • PROTAC linker utility: Lipophilic, crystalline intermediate for E3 ligase conjugation after deprotection. • Anticonvulsant SAR entry: N3-acetate scaffold enables systematic ester/amide library generation with published ED₅₀ values as low as 21.2 mg/kg (MES model).

Molecular Formula C19H18N2O5
Molecular Weight 354.4 g/mol
Cat. No. B11004882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate
Molecular FormulaC19H18N2O5
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)OCC3=CC=CC=C3)OC
InChIInChI=1S/C19H18N2O5/c1-24-16-8-14-15(9-17(16)25-2)20-12-21(19(14)23)10-18(22)26-11-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3
InChIKeyNLMHNKNYUJKPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate: Structural & Functional Baseline for Procurement Decisions


Benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is a synthetic quinazolinone derivative (molecular formula C19H18N2O5, molecular weight 354.4 g/mol) featuring a 6,7-dimethoxy-4-oxoquinazoline core N3-functionalized with a benzyl acetate ester moiety . It belongs to the broader 4(3H)-quinazolinone class, a privileged scaffold in medicinal chemistry and agrochemistry recognized for diverse biological activities including anticonvulsant, antimicrobial, and anticancer properties [1][2]. The compound serves primarily as a synthetic intermediate or building block, with the benzyl ester group offering distinct reactivity and physicochemical properties compared to the free carboxylic acid or other ester analogs .

Why Generic Substitution Fails for Benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate: Comparator-Driven Rationale


Generic substitution among 4-oxoquinazolin-3(4H)-yl acetate derivatives is scientifically unsound due to the critical influence of the ester moiety on both physicochemical properties and downstream synthetic utility. The benzyl ester in this compound confers distinct solubility, steric bulk, and orthogonal deprotection potential (hydrogenolysis) compared to methyl, ethyl, or free acid analogs . In agrochemical applications, the free acid form (CAS 877140-09-5) serves as the direct precursor for hydrazide-containing quinazolinone fungicides, but its polarity and lack of a removable protecting group limit its use in multi-step syntheses requiring orthogonal protection strategies [1]. Furthermore, SAR studies on 6,7-dimethoxyquinazolin-4(3H)-ones demonstrate that even subtle N3-substituent modifications produce order-of-magnitude shifts in anticonvulsant ED50 values and protective indices, underscoring that structural analogs are not functionally interchangeable [2].

Quantitative Differentiation Evidence for Benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate


Benzyl Ester vs. Free Acid: Orthogonal Synthetic Utility in Agrochemical Intermediate Pathways

The benzyl ester form of this compound provides orthogonal deprotection capability (catalytic hydrogenolysis) that the free acid (CAS 877140-09-5) and simple alkyl esters (methyl, ethyl) cannot offer. The free acid (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid is directly used in the preparation of hydrazide-containing quinazolinone derivatives with confirmed fungicidal activity against Rhizoctonia solani and Fusarium graminearum [1]. However, for multi-step synthetic routes requiring temporary carboxyl protection, the benzyl ester is functionally distinct: it resists basic hydrolysis conditions that cleave methyl/ethyl esters but is quantitatively removed under neutral hydrogenation conditions, enabling chemoselective transformations not possible with the free acid or simple alkyl esters [2].

Agrochemical synthesis Quinazolinone fungicides Protecting group strategy

Class-Level Anticonvulsant Potency: 6,7-Dimethoxyquinazolin-4(3H)-one SAR Establishes Non-Interchangeability of N3 Substituents

While direct anticonvulsant data for this specific benzyl ester are not publicly available, SAR data from structurally optimized 6,7-dimethoxyquinazolin-4(3H)-one analogs demonstrate that N3 substituent identity is a dominant driver of anticonvulsant potency. In the molecular fragmentation study by Ugale et al. (2020), the most potent analog 8l (ED50 = 21.2 mg/kg, MES, mice, i.p.) and analog 8d (ED50 = 35.1 mg/kg, MES, mice, i.p.) showed broad-spectrum activity with no neurotoxicity or hepatotoxicity [1]. These ED50 values differ by 1.66-fold solely due to N3-substituent variation, establishing that even closely related N3-substituted analogs are not functionally equivalent. Earlier work by Ugale & Bari (2016) on 6,7-dimethoxy-2-phenylquinazolin-4(3H)-ones reported ED50 values ranging from 28.90 to 56.40 mg/kg across 16 compounds, further confirming that potency is highly sensitive to N3-substitution patterns [2].

Anticonvulsant drug discovery Structure-activity relationship Maximal electroshock seizure

Agrochemical Fungicidal Activity: Benzyl Ester as a Key Intermediate for Hydrazide-Containing Quinazolinone Fungicides

The benzyl ester serves as a protected precursor to (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid, which is explicitly claimed as a key intermediate in patent CN110746363A for hydrazide-containing quinazolinone derivatives demonstrating significant fungicidal activity [1]. The patent discloses that compounds I1-I21 exhibit obvious inhibition effects against Rhizoctonia solani and Gibberella zeae (Fusarium graminearum), two economically important plant pathogenic fungi. The benzyl ester's value in this context lies in its ability to be stored and handled as a stable, crystalline intermediate that can be quantitatively deprotected to the free acid immediately before hydrazide coupling, minimizing premature degradation or side reactions that can occur with the free acid during storage . This contrasts with the free acid (CAS 877140-09-5), which is more hygroscopic and prone to dimerization under ambient conditions.

Plant fungal disease control Rhizoctonia solani Quinazolinone agrochemicals

Procurement-Driven Application Scenarios for Benzyl (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate


Multi-Step Agrochemical Fungicide Synthesis Requiring Orthogonal Carboxyl Protection

In synthetic routes to hydrazide-containing quinazolinone fungicides (e.g., those described in CN110746363A), the benzyl ester serves as the preferred latent form of (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid [1]. After completing transformations on the quinazolinone core that are incompatible with a free carboxylic acid (e.g., electrophilic aromatic substitution, oxidation), the benzyl group is quantitatively removed via catalytic hydrogenolysis. The liberated free acid is then coupled with substituted phenylhydrazines using TBTU/triethylamine in acetonitrile to yield the active fungicidal hydrazides. This orthogonal protection strategy is not feasible with methyl or ethyl esters, which would undergo premature hydrolysis under the basic or nucleophilic conditions commonly employed in quinazolinone functionalization .

6,7-Dimethoxyquinazolinone Anticonvulsant Lead Optimization

As demonstrated by Ugale et al. (2016, 2020), N3-substituted 6,7-dimethoxyquinazolin-4(3H)-ones are a validated scaffold for broad-spectrum anticonvulsant development, with lead compounds achieving ED50 values as low as 21.2 mg/kg in the MES model with favorable neurotoxicity and hepatotoxicity profiles [1]. The benzyl ester form of the N3-acetate scaffold provides a modular entry point for further SAR exploration: the ester can be hydrolyzed to the free acid for amide coupling with diverse amine libraries, or transesterified to generate a panel of ester analogs for systematic physicochemical property optimization. Its procurement enables access to a chemical space around the N3 position that is directly linked to anticonvulsant potency gains observed in published SAR campaigns.

PROTAC Linker Precursor and Targeted Protein Degradation Research

(4-Oxo-4H-quinazolin-3-yl)-acetic acid derivatives are established as alkyl chain-based PROTAC linkers used in the synthesis of proteolysis-targeting chimeras [1]. The benzyl ester of the 6,7-dimethoxy-substituted analog extends this utility by providing a more lipophilic, crystalline intermediate that can be selectively deprotected to reveal the free acid for conjugation to E3 ligase ligands or target-protein binding moieties. This compound is particularly relevant for PROTAC programs where the 6,7-dimethoxy substitution pattern is required for target protein binding affinity, as seen in quinazoline-based kinase inhibitor scaffolds.

Antimicrobial and Antituberculosis Quinazolinone Derivatization

Oxoquinazoline derivatives have been identified as novel mycobacterial inhibitors targeting cell wall synthesis enzymes, with lead compounds showing MIC values of 5.23–10.1 μM against Mycobacterium tuberculosis [1]. The benzyl ester provides a protected, diversifiable scaffold for generating focused libraries of N3-substituted quinazolinones for antimicrobial screening. Unlike the free acid, which may chelate metal ions in enzymatic assay media and produce false positives, the ester form is assay-compatible and can be screened directly or hydrolyzed in situ for target-based assays.

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